Cas no 1806530-84-6 (Ethyl 2-hydroxy-3,5,6-trifluorobenzoate)

1806530-84-6 structure

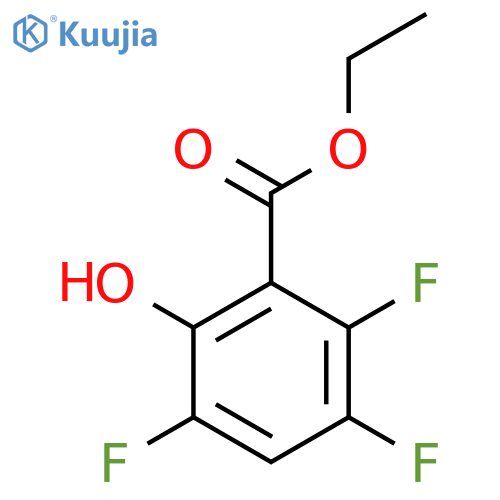

商品名:Ethyl 2-hydroxy-3,5,6-trifluorobenzoate

CAS番号:1806530-84-6

MF:C9H7F3O3

メガワット:220.145293474197

CID:4957407

Ethyl 2-hydroxy-3,5,6-trifluorobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-hydroxy-3,5,6-trifluorobenzoate

-

- インチ: 1S/C9H7F3O3/c1-2-15-9(14)6-7(12)4(10)3-5(11)8(6)13/h3,13H,2H2,1H3

- InChIKey: RRDJIQDWTXIGRZ-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C=C(C(=C1C(=O)OCC)O)F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 237

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 46.5

Ethyl 2-hydroxy-3,5,6-trifluorobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015005510-250mg |

Ethyl 2-hydroxy-3,5,6-trifluorobenzoate |

1806530-84-6 | 97% | 250mg |

480.00 USD | 2021-06-21 | |

| Alichem | A015005510-500mg |

Ethyl 2-hydroxy-3,5,6-trifluorobenzoate |

1806530-84-6 | 97% | 500mg |

847.60 USD | 2021-06-21 | |

| Alichem | A015005510-1g |

Ethyl 2-hydroxy-3,5,6-trifluorobenzoate |

1806530-84-6 | 97% | 1g |

1,549.60 USD | 2021-06-21 |

Ethyl 2-hydroxy-3,5,6-trifluorobenzoate 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

5. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

1806530-84-6 (Ethyl 2-hydroxy-3,5,6-trifluorobenzoate) 関連製品

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量